9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
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Overview
Description
9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound that belongs to the class of furochromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be achieved through several methods. One notable method involves the [3 + 2] heteroannulation of β-ketothioamides with 4-hydroxy coumarins, mediated by phenyliodine (III) diacetate (PIDA) at room temperature . This metal-free reaction is efficient, operationally simple, and offers high yields with good functional group tolerance.
Another method involves the use of microwave-assisted protocols, where functionalized furo[3,2-c]chromen-4-ones are prepared from common 4-hydroxycoumarins, isocyanides, and aldehydes under microwave irradiation . This method is known for its excellent yields (92–99%) and expedient synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring safety, and maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the activation or inhibition of enzymes, receptors, or other proteins. Detailed mechanistic studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,8-Dihydroxy-2H-furo[2,3-h]chromen-2-one
- 3,4,5-trihydroxy-6-({7-oxo-7H-furo[3,2-g]chromen-4-yl}oxy)oxane-2-carboxylic acid
Uniqueness
9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furochromenone core, combined with the 4-methylphenyl group, makes it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16O3 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
14-(4-methylphenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
InChI |
InChI=1S/C21H16O3/c1-12-5-7-13(8-6-12)18-11-23-19-10-20-16(9-17(18)19)14-3-2-4-15(14)21(22)24-20/h5-11H,2-4H2,1H3 |
InChI Key |
QFCHMLTUURCHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=CC4=C(C=C32)C5=C(CCC5)C(=O)O4 |
Origin of Product |
United States |
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